

Application Notes and Protocols for EBI3 in Cell Culture

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Compound of Interest		
Compound Name:	Ebio3	
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Introduction to EBI3 (Epstein-Barr Virus-Induced Gene 3)

Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble glycoprotein and a member of the hematopoietin receptor family. It is a crucial subunit of two major heterodimeric cytokines belonging to the Interleukin-12 (IL-12) family: IL-27 and IL-35.[1][2][3] EBI3 pairs with the p28 subunit to form the pleiotropic cytokine IL-27, and with the p35 subunit of IL-12 to form the inhibitory cytokine IL-35.[1][4] Functionally, EBI3-containing cytokines are pivotal in regulating cell-mediated immune responses, exhibiting both pro- and anti-inflammatory properties depending on the cellular context.[1][3][5][6] Beyond its role as a cytokine subunit, EBI3 has also been shown to have functions as a monomer, such as mediating IL-6 trans-signaling and potentially acting as a "cytokine sink" by binding to and limiting the function of other cytokines like IFN-y and IL-10.[3][7][8] Furthermore, it can play an intracellular, chaperone-like role, facilitating the proper folding of other proteins.[9]

Biological Activities and Signaling Pathways

EBI3-containing cytokines modulate a wide array of immune cells. Their signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.







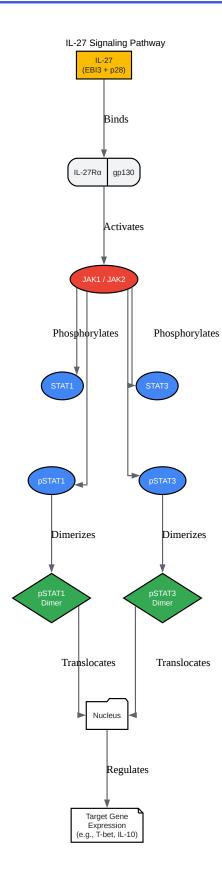
IL-27 (EBI3 + p28): This cytokine is known for its dual functions. It can promote the differentiation of T helper 1 (Th1) cells while simultaneously inhibiting the development of Th17 cells.[10] The IL-27 receptor is a heterodimer of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130).[3] Upon ligand binding, this receptor complex activates JAKs, leading to the phosphorylation of STAT1 and STAT3, which then translocate to the nucleus to regulate target gene expression.[9][11]

IL-35 (EBI3 + p35): Predominantly recognized as an inhibitory cytokine, IL-35 is produced by regulatory T cells (Tregs) and is crucial for their suppressive functions.[3] The IL-35 receptor signaling is more complex and can involve different receptor chain combinations, including heterodimers of IL-12Rβ2 and gp130, or homodimers of either chain.[12] This differential receptor usage leads to the activation of distinct STAT proteins; STAT1 and STAT4 are typically activated in T cells, while B cells respond through STAT1 and STAT3 activation.[3][12]

EBI3 Monomer: As a standalone protein, EBI3 has been shown to induce the expansion of regulatory T cells and can mediate IL-6 trans-signaling, which may contribute to pro-inflammatory responses.[4][6] This occurs through interaction with the gp130 receptor, leading to STAT3 activation.[4]

Signaling Pathway Diagrams

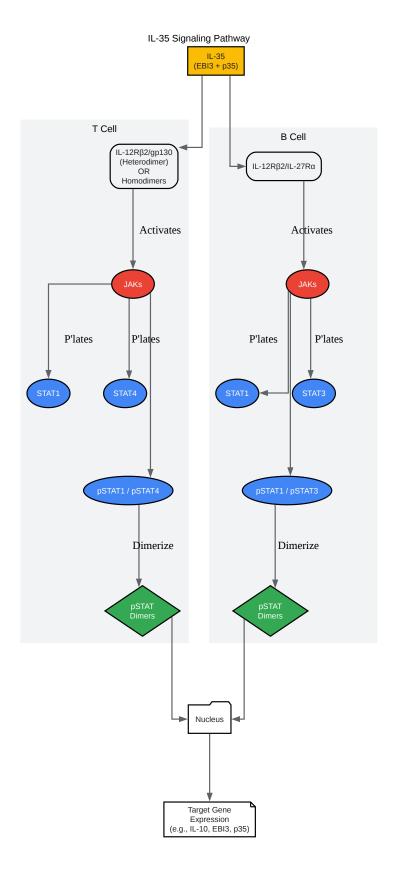




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IL-27 binds its receptor, activating JAKs and leading to STAT1/STAT3 phosphorylation.





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IL-35 signals through different receptors on T and B cells, activating distinct STAT pathways.





Data Presentation: Optimal Concentrations for Cell Culture

The optimal concentration of EBI3 or its associated cytokines is highly dependent on the cell type, desired biological outcome, and specific experimental conditions. The following tables summarize effective concentrations reported in various studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell culture system.

Table 1: Recommended Concentrations of Recombinant IL-27



Cell Type	Application	Concentration Range (ng/mL)	Observed Effect	Citation(s)
Naive CD4+ T Cells	Th17 Differentiation	25 - 50	Inhibition of Th17 development, activation of STAT1 and STAT3.	
Naive CD4+ T Cells	Inhibition of Treg generation	5 - 100	Dose-dependent inhibition of Foxp3 expression.	[6]
Cardiac Sca-1+ Cells	STAT3 Activation	1 - 100	Dose-dependent phosphorylation of STAT3, peaking at 30 min.	
Human Monocytes (THP-1)	Pro-inflammatory Cytokine Induction	Not specified, but used for STAT1/3 activation	Phosphorylation of STAT1 and STAT3 within 5- 15 minutes.	
Macrophages	PD-L1/L2 Upregulation	20	Increased expression of PD-L1 and PD- L2.	-
Hepatocellular Carcinoma Cells (HepG2)	Anti-viral Assay	10 - 100 (ED50)	Inhibition of encephalomyoca rditis (EMC) virus.	_

Table 2: Recommended Concentrations of Recombinant IL-35



Cell Type	Application	Concentration (ng/mL)	Observed Effect	Citation(s)
Pan T Cells	STAT1/STAT3 Activation	200	Phosphorylation of STAT1 and STAT3.	[5]
CD4+ T Cells	Conversion to iTr35 cells	200	Induction of IL-12 family-related transcription factors.	[5]
T cells / Treg cells	Suppression Assay	Not specified, but used in co-culture	Enhanced Treg suppressive function.	

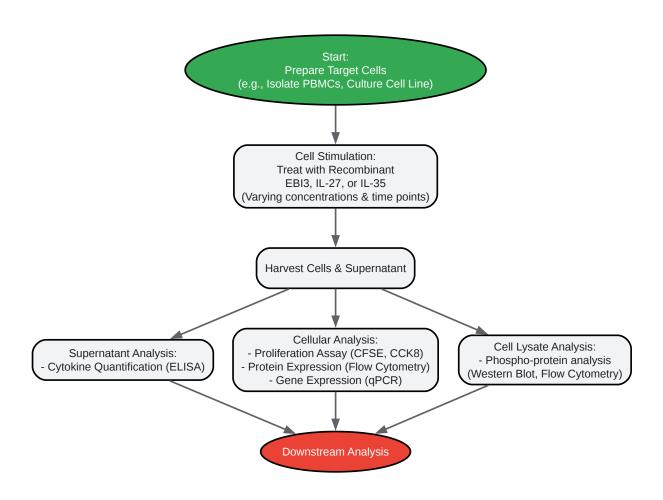
Table 3: Recommended Concentrations of Recombinant EBI3 Monomer



Cell Type	Application	Concentration Range	Observed Effect	Citation(s)
B16 Melanoma Cells	Control for IFN-y Signaling	Not specified, used as control	No induction of pSTAT1, unlike IFN-γ.	[2]
CD8+ T cells	Inhibition of IL-10 Signaling	1.25 - 10 ng/mL	Dose-dependent abrogation of IL- 10-mediated suppression of proliferation.	[2]
Human PBMCs	Induction of Regulatory T cells	20 ng/mL	Induction/expans ion of CD4+CD127-CD25hiFoxP3+Tregs.	[6]
Mouse Plasmacytoma (B9) / Endothelial Cells	IL-6 Trans- signaling	500 - 2000 ng/mL	Induction of cell proliferation and chemokine expression (in presence of IL-6).	[4]
EBI3-deficient CD4+ T cells	Restoration of IFN-y production	Up to 10 ng/mL	Failed to restore decreased IFN-y production.	[7]

Experimental Protocols General Experimental Workflow





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A general workflow for studying the effects of EBI3-containing cytokines in cell culture.

Protocol 1: In Vitro Cell Stimulation with EBI3-Containing Cytokines

This protocol provides a general guideline for stimulating cells with recombinant EBI3, IL-27, or IL-35.

Materials:

- Target cells (e.g., primary immune cells, cell lines)
- Complete cell culture medium appropriate for the target cells



- Recombinant human or mouse EBI3, IL-27, or IL-35 (ensure high purity and low endotoxin levels)
- Sterile, pyrogen-free reconstitution buffer (e.g., sterile PBS or as recommended by the manufacturer)[8]
- Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)
- Humidified incubator (37°C, 5% CO₂)

- Cell Preparation: Culture and expand target cells to the desired density. For primary cells, isolate them from tissue (e.g., blood, spleen) using standard methods (e.g., Ficoll-Paque for PBMCs, magnetic-activated cell sorting (MACS) for specific subsets).
- Reagent Reconstitution: Reconstitute the lyophilized cytokine(s) according to the manufacturer's instructions to create a concentrated stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Cell Seeding: Resuspend cells in fresh, complete medium and seed them into the appropriate tissue culture plate at a predetermined density. The optimal density will vary by cell type and assay duration.
- Stimulation: a. Prepare a working solution of the cytokine by diluting the stock solution in complete culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-100 ng/mL for IL-27, 10-200 ng/mL for IL-35) in a pilot experiment. b. Add the cytokine-containing medium to the appropriate wells. Include a vehicle control (medium with reconstitution buffer only).
- Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired period. The incubation time will depend on the specific assay (e.g., 15-60 minutes for phosphorylation studies, 24-72 hours for proliferation or cytokine secretion assays).
- Harvesting: After incubation, harvest the cell supernatant and/or the cells for downstream analysis as described in the following protocols.



Protocol 2: Analysis of STAT Protein Phosphorylation

A. Western Blotting

Materials:

- Stimulated and control cells from Protocol 1
- Cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-total-STAT1, anti-total-STAT3, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- Cell Lysis: After a short stimulation period (e.g., 15-60 minutes), place the plate on ice, aspirate the medium, and wash cells once with cold PBS. Add ice-cold lysis buffer, incubate on ice for 10-15 minutes, then scrape and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.



- Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-STAT3) overnight at 4°C, diluted in blocking buffer. c. Wash the membrane several times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total STAT3) and a loading control (e.g., β-actin).

B. Flow Cytometry

Materials:

- Stimulated and control cells from Protocol 1
- FACS buffer (e.g., PBS with 2% FBS)
- Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™ kit)
- Fluorochrome-conjugated antibodies (e.g., anti-CD4-APC, anti-pSTAT3-PE)
- Flow cytometer

- Cell Stimulation: Stimulate cells in suspension (e.g., in FACS tubes) for a short period (e.g., 15-30 minutes).
- Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer and incubating at 37°C.
- Permeabilization: Wash the fixed cells and then permeabilize them by resuspending in a permeabilization buffer.



- Intracellular Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody to the permeabilized cells and incubate in the dark. If analyzing specific cell subsets, co-stain with surface marker antibodies (e.g., anti-CD4) prior to fixation.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
 Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.

Protocol 3: Cell Proliferation Assay (CFSE-based)

Materials:

- Target cells (e.g., T cells)
- CFSE (Carboxyfluorescein succinimidyl ester) dye
- · Complete culture medium
- Stimulating agents (e.g., anti-CD3/CD28 antibodies for T cells)
- Recombinant EBI3-containing cytokine or control
- Flow cytometer

- Cell Labeling: Resuspend cells in PBS at a concentration of ~1x10⁷ cells/mL. Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C, protected from light.
- Quenching: Quench the staining reaction by adding 5 volumes of cold complete medium (containing serum) and incubate on ice for 5 minutes.
- Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
- Cell Culture: Seed the CFSE-labeled cells in a culture plate with appropriate stimuli (e.g., anti-CD3/CD28). Add the recombinant cytokine (e.g., IL-35) or vehicle control to the respective wells.



- Incubation: Culture the cells for 3-5 days.
- Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence is halved with each generation. Proliferation can be quantified by analyzing the decrease in CFSE intensity and modeling the division peaks.

Protocol 4: Cytokine Quantification by ELISA

Materials:

- Cell culture supernatants from Protocol 1
- ELISA kit for the cytokine of interest (e.g., human IL-10, IFN-y)
- ELISA plate reader

- Supernatant Collection: After the desired stimulation period (e.g., 24-72 hours), centrifuge the culture plates/tubes to pellet the cells.
- Sample Storage: Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C.
- ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This
 typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate. c.
 Adding standards and samples (supernatants) to the wells. d. Adding a detection antibody. e.
 Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Adding a
 substrate solution to develop a colorimetric signal. g. Stopping the reaction and reading the
 absorbance on a plate reader.
- Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standard.



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